1-(2,5-Dichlorophenyl)-3-propylurea
Description
Properties
CAS No. |
13142-17-1 |
|---|---|
Molecular Formula |
C10H12Cl2N2O |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3-propylurea |
InChI |
InChI=1S/C10H12Cl2N2O/c1-2-5-13-10(15)14-9-6-7(11)3-4-8(9)12/h3-4,6H,2,5H2,1H3,(H2,13,14,15) |
InChI Key |
MMYJFTKRFXNJPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. The mechanism involves:
-
Nucleophilic attack : Propylamine’s lone pair on the nitrogen attacks the carbonyl carbon of 2,5-dichlorophenyl isocyanate.
-
Proton transfer : A proton shifts from the amine to the adjacent nitrogen, forming an intermediate.
-
Urea formation : Elimination of a proton yields the final urea product.
This process is exothermic and typically conducted under anhydrous conditions to prevent side reactions with moisture.
Standard Procedure
A representative synthesis protocol is outlined below:
-
Materials :
-
2,5-Dichlorophenyl isocyanate (1.0 equiv)
-
Propylamine (1.1 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent.
-
-
Procedure :
-
Dissolve 2,5-dichlorophenyl isocyanate in 50 mL of anhydrous DCM under nitrogen atmosphere.
-
Cool the solution to 0°C and slowly add propylamine dropwise over 30 minutes.
-
Stir the mixture at room temperature for 12 hours.
-
Monitor reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quench the reaction by adding ice-cold water, extract with DCM, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product via recrystallization from ethanol/water (yield: >90%).
-
Optimization Parameters
Key factors influencing yield and purity include:
-
Stoichiometry : A slight excess of propylamine (1.1 equiv) ensures complete consumption of the isocyanate.
-
Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing intermediates.
-
Temperature : Room temperature minimizes side products while maintaining reaction efficiency.
Synthesis of 2,5-Dichlorophenyl Isocyanate: Precursor Considerations
While the isocyanate precursor is often commercially available, its synthesis from 2,5-dichlorophenol or 2,5-dichloroaniline is relevant for large-scale production.
From 2,5-Dichloroaniline
A common route involves phosgenation of 2,5-dichloroaniline:
-
Phosgene reaction :
This method, though efficient, requires stringent safety measures due to phosgene’s toxicity.
Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity and purity:
Spectroscopic Analysis
Purity Assessment
-
HPLC : Retention time comparison with standards confirms >98% purity.
Comparative Analysis of Synthetic Approaches
The isocyanate-amine method is preferred for laboratory-scale synthesis due to its simplicity and high yield, whereas industrial applications may prioritize cost-effective precursor routes despite safety challenges.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial and parasitic infections.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-propylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets are still under investigation, but it is believed that the compound’s dichlorophenyl group plays a crucial role in its biological activity .
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and biological activities continue to be areas of active research, promising new insights and applications in the future.
Q & A
Q. What are the recommended synthetic routes for 1-(2,5-Dichlorophenyl)-3-propylurea, and how can researchers optimize yields?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Chlorination of aniline derivatives to form 2,5-dichloroaniline, followed by reaction with propyl isocyanate to establish the urea backbone.
- Step 2 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
- Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for aniline:isocyanate) are critical. Use anhydrous conditions to minimize side reactions like hydrolysis .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and urea NH signals (δ 5.5–6.0 ppm). HMQC or HSQC can resolve overlapping peaks .
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H bends (~1500–1550 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]+ ~273 m/z for C₁₀H₁₁Cl₂N₂O) .
Q. How should researchers evaluate the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions), ethanol, or aqueous buffers (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at 2–8°C in airtight, moisture-free containers .
Advanced Research Questions
Q. How can computational modeling aid in predicting the bioactivity of this compound?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with putative targets (e.g., enzyme active sites). Validate with free-energy perturbation (FEP) calculations .
- QSAR : Corrogate substituent effects (e.g., chlorine position) on activity using Hammett parameters or DFT-based descriptors .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Normalize protocols (e.g., cell line passage number, incubation time). Include positive controls (e.g., known enzyme inhibitors) .
- Dose-Response Curves : Use 8–12 concentration points and nonlinear regression (Hill equation) to improve IC₅₀ accuracy .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Chromatography : Use preparative HPLC with amylose-based columns to separate enantiomers.
- Asymmetric Catalysis : Explore chiral catalysts (e.g., BINOL derivatives) during urea bond formation to minimize racemization .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
